molecular formula C11H14ClNO2 B7805183 Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride

Cat. No.: B7805183
M. Wt: 227.69 g/mol
InChI Key: PQXVEYYRJHMTEV-UHFFFAOYSA-N
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Description

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 6 and 7, and a hydrochloride salt form. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline derivatives . This method typically involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form the desired product.

Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the tetrahydroisoquinoline core . This reaction is known for its diastereoselectivity and efficiency in producing optically active compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Pomeranz–Fritsch–Bobbitt cyclization is favored for its simplicity and high yield, while the Petasis reaction is preferred for producing enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives, depending on the nature of the substituent.

Scientific Research Applications

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride involves its interaction with various molecular targets. In medicinal chemistry, its derivatives are known to inhibit enzymes such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to serve as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVEYYRJHMTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=[NH+]CCC2=C1)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20232-39-7
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20232-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020232397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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